![molecular formula C12H11N3O3 B2605770 N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886898-63-1](/img/structure/B2605770.png)
N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound . It is a non-hydrophobic compound used in treating metastasis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . The synthesis of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids was also reported .
Molecular Structure Analysis
The molecular structure of “N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” was assessed during the synthesis of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids .
Chemical Reactions Analysis
The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (I) towards N- and C-nucleophiles was described . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields .
Scientific Research Applications
Antimicrobial Applications
The compound could potentially be used in antimicrobial applications. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antimicrobial properties .
Antiviral Applications
Indole derivatives have also shown antiviral activity. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarity, it’s possible that “2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could have similar applications.
Anticancer Applications
Indole derivatives have shown anticancer properties . This suggests that “2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could potentially be used in cancer treatment.
Antioxidant Applications
Indole derivatives have demonstrated antioxidant activities . This suggests potential applications of “2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” in managing oxidative stress.
Analgesic Applications
Picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids, which are structurally similar to this compound, have shown marked analgesic properties . This suggests potential applications of “2-hydroxy-4-oxo-N-(prop-2-en-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” in pain management.
Future Directions
Future studies could focus on the synthesis of novel effective and safe substances for controlling pain . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity . Therefore, it would be of interest to substitute the 4-hydroxyquinolin-2-one nucleus with a structurally similar heterocycle, ensuring retention of the evidently favorable picolylamine fragments .
properties
IUPAC Name |
2-hydroxy-4-oxo-N-prop-2-enylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h2-5,7,17H,1,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYBELHHIAJILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.